molecular formula C15H20FN3O3 B2926774 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 894040-81-4

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea

Cat. No.: B2926774
CAS No.: 894040-81-4
M. Wt: 309.341
InChI Key: BUKZQTHJJJBTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea is a complex organic compound featuring a pyrrolidine ring, a fluorophenyl group, and a urea moiety

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The urea moiety may facilitate hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluorophenyl-containing molecules. Compared to these, 1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

    Pyrrolidine-2-one derivatives: Known for their biological activities and synthetic versatility.

    Fluorophenyl-substituted ureas: Studied for their potential therapeutic applications.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-15(2,9-20)18-14(22)17-11-7-13(21)19(8-11)12-5-3-10(16)4-6-12/h3-6,11,20H,7-9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKZQTHJJJBTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.